N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O4 and its molecular weight is 363.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide are often synthesized for their potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl triazines and oxadiazepines, has been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds were evaluated for their cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, displaying significant selectivity and efficacy.
Antimicrobial and Antifungal Applications
Another area of research focuses on the antimicrobial and antifungal potential of similar compounds. For example, microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties, along with triazine derivatives, has been investigated for their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Some of these compounds exhibited good to moderate activity against various microorganisms, highlighting the therapeutic potential of triazine derivatives.
Chemical Synthesis Techniques
The research on triazine derivatives also extends to novel synthesis techniques and applications in organic chemistry. A study on the convenient method for converting carboxy groups into triazine groups, applied to N-benzylpyroglutamic acids, demonstrates the versatility of triazine derivatives in synthesizing potential antifungal products (Oudir et al., 2006). This highlights the ongoing exploration of triazine derivatives for various chemical transformations and their potential applications in medicinal chemistry.
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O4/c1-25-12(26-2)9-18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)11-5-3-10(17)4-6-11/h3-6,12H,7-9H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPYUAGQZDRDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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